molecular formula C19H17NO5 B5805818 N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide

Cat. No.: B5805818
M. Wt: 339.3 g/mol
InChI Key: HWANODOTEUQKLE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 2-ethoxyaniline with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds like 7-hydroxycoumarin and 4-hydroxycoumarin share structural similarities and biological activities.

    Chromone derivatives: Compounds such as chromone-3-carboxylic acid and its derivatives are structurally related and exhibit similar properties.

Uniqueness

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide is unique due to the presence of both the ethoxyphenyl and chromen-2-one moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-23-16-6-4-3-5-15(16)20-18(21)12-24-14-9-7-13-8-10-19(22)25-17(13)11-14/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWANODOTEUQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323716
Record name N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380539-08-2
Record name N-(2-ethoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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